N,8-dimethyl-5-nitroquinolin-6-amine
Overview
Description
N,8-dimethyl-5-nitroquinolin-6-amine is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,8-dimethyl-5-nitroquinolin-6-amine typically involves the nitration of 8-methylquinoline followed by amination. The nitration process introduces a nitro group at the 5-position of the quinoline ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. After nitration, the compound undergoes amination, where an amine group is introduced at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,8-dimethyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where the nitro or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,8-dimethyl-5-aminoquinolin-6-amine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N,8-dimethyl-5-nitroquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,8-dimethyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-methylquinoline: A precursor in the synthesis of N,8-dimethyl-5-nitroquinolin-6-amine.
5-nitroquinoline: A compound with similar nitro group substitution but lacking the dimethyl groups.
6-aminoquinoline: A compound with an amine group at the 6-position but without the nitro and dimethyl groups.
Uniqueness
This compound is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N,8-dimethyl-5-nitroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9(12-2)11(14(15)16)8-4-3-5-13-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPENTWMCHUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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